N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
The compound N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic organic molecule featuring a cyclopentanecarboxamide core linked to a thiophen-2-yl group and a 3-methyl-1,2,4-oxadiazole-substituted phenyl ring. The 1,2,4-oxadiazole moiety is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and bioavailability in drug candidates . The thiophene ring contributes to π-π stacking interactions, while the cyclopentane carboxamide provides conformational rigidity.
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-20-17(24-22-13)14-6-8-15(9-7-14)21-18(23)19(10-2-3-11-19)16-5-4-12-25-16/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDDECJOYXQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Molecular Formula : C14H14N4O2S
- Molecular Weight : 302.35 g/mol
- IUPAC Name : this compound
- CAS Number : Not specifically listed in sources but can be derived from its components.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring.
- Coupling reactions to attach the thiophene and cyclopentane moieties.
- Final carboxamide formation through acylation reactions.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds similar to this compound were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed promising inhibition zones compared to standard antibiotics .
Antiparasitic Effects
The compound's structure suggests potential activity against parasitic infections. For example:
- Leishmaniasis Studies : Related compounds have demonstrated anti-leishmanial activity with IC50 values significantly lower than standard treatments. The incorporation of oxadiazole rings has been linked to enhanced efficacy against Leishmania species .
Case Studies and Research Findings
To illustrate the biological activity of this compound, several studies have been summarized in the following table:
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes in microbial metabolism.
- Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate membrane penetration leading to cell lysis in bacteria and fungi.
Comparison with Similar Compounds
Structural Analogues and Key Substituents
The compound is compared to structurally related molecules containing 1,2,4-oxadiazole rings, carboxamide linkages, and aromatic/heteroaromatic substituents. Key examples include:
Functional Group Impact on Properties
- Thiophene vs. Pyrazole/Phenyl : The thiophene group in the target compound may enhance lipophilicity compared to pyrazole or phenyl substituents in analogs . This could influence membrane permeability and target binding.
- 3-Methyl-1,2,4-oxadiazole : This moiety is conserved across all analogs and is critical for metabolic stability. Its electron-withdrawing nature may also modulate electronic properties of adjacent aromatic systems .
- Trifluoromethyl Groups : Present in compounds 28 and 41 , these groups improve resistance to oxidative metabolism but may increase molecular weight and reduce solubility .
Q & A
Q. Table 1: Structural Analogs and Biological Activities
| Compound Name | Key Modifications | Target Affinity (IC₅₀) | Reference |
|---|---|---|---|
| 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | Chlorine substitution at thiophene | COX-2: 12 nM | |
| N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | Acetylphenyl substituent | EGFR: 8 nM |
Advanced: How can mechanistic studies elucidate the stability of the cyclopentane-thiophene amide bond under physiological conditions?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48 h .
- Activation Energy Calculation: Use Arrhenius plots (k vs. 1/T) from accelerated stability testing (40–60°C) to predict shelf life .
- DFT Analysis: Model hydrolysis transition states to identify vulnerable bonds .
Basic: What statistical methods are recommended for analyzing experimental data variability?
Methodological Answer:
- ANOVA: Test significance of factors (e.g., solvent type, temperature) in yield optimization .
- Principal Component Analysis (PCA): Reduce dimensionality in spectral datasets (e.g., NMR, IR) to identify outliers .
Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?
Methodological Answer:
- Assay Standardization: Use reference compounds (e.g., staurosporine for kinase assays) to normalize results .
- Meta-Analysis: Pool data from multiple studies using random-effects models to quantify heterogeneity .
- Mechanistic Profiling: Combine biochemical assays (e.g., SPR) with cellular assays (e.g., viability) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
